molecular formula C12H16N2O B1586799 N-(4-(Pyrrolidin-1-yl)phenyl)acetamide CAS No. 52373-51-0

N-(4-(Pyrrolidin-1-yl)phenyl)acetamide

Cat. No. B1586799
CAS RN: 52373-51-0
M. Wt: 204.27 g/mol
InChI Key: ATKVNSUOTPRKKI-UHFFFAOYSA-N
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Description

“N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of “N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is C12H16N2O . The structure includes a pyrrolidine ring attached to a phenyl group through an acetamide linkage .


Physical And Chemical Properties Analysis

“N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” has a molecular weight of 204.26800 and a density of 1.153 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis of Pyrrolidin-2-ones : A study described a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides. This method serves as a tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, highlighting its significance in medicinal chemistry and drug design (Galeazzi, Mobbili, & Orena, 1996).

  • Opioid Agonist Synthesis : Another research focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their structure/activity relationships as potent and selective kappa-opioid agonists. This work contributes to understanding the therapeutic potential of such compounds in pain management and addiction treatment (Barlow et al., 1991).

  • Crystal Structure Analysis : The crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide were conducted to understand the molecular configuration and electronic properties of such compounds, providing insights into their chemical behavior and interaction mechanisms (Umezono & Okuno, 2015).

Pharmacological and Biological Applications

  • Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity, showcasing the design of analogs with significant therapeutic effects in epilepsy models. This emphasizes the role of structural modifications in enhancing biological activity (Kamiński, Wiklik, & Obniska, 2015).

  • Src Kinase Inhibition and Anticancer Activity : A study on thiazolyl N-benzyl-substituted acetamide derivatives highlighted their synthesis, Src kinase inhibitory, and anticancer activities. This research underscores the potential of such compounds in developing targeted cancer therapies (Fallah-Tafti et al., 2011).

Future Directions

The pyrrolidine ring in “N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(4-pyrrolidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKVNSUOTPRKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363187
Record name N-(4-(Pyrrolidin-1-yl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Pyrrolidin-1-yl)phenyl)acetamide

CAS RN

52373-51-0
Record name N-(4-(Pyrrolidin-1-yl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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